
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in research settings, particularly in the fields of pharmacology, medicinal chemistry, and neuroscience.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride typically involves the reaction of 4-ethylpiperazine with chloroacetic acid. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or an aqueous solution.
Catalyst: None required, but sometimes a base like sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the reaction and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of 2-(4-Ethylpiperazin-1-yl)acetic acid.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a GABA-B receptor agonist.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets, such as GABA-B receptors. By binding to these receptors, the compound can modulate neurotransmitter release and neuronal excitability. This interaction can lead to various physiological effects, including sedation, muscle relaxation, and anxiolysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide: Similar in structure but contains bromide ions instead of chloride ions.
4-Ethylpiperazine: The parent compound without the acetic acid moiety.
Piperazine: The simplest form of the compound, lacking the ethyl and acetic acid groups.
Uniqueness
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride is unique due to its specific structure, which allows it to interact with GABA-B receptors effectively. This makes it a valuable compound in research focused on the central nervous system and potential therapeutic applications.
Eigenschaften
Molekularformel |
C8H18Cl2N2O2 |
|---|---|
Molekulargewicht |
245.14 g/mol |
IUPAC-Name |
2-(4-ethylpiperazin-1-yl)acetic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-2-9-3-5-10(6-4-9)7-8(11)12;;/h2-7H2,1H3,(H,11,12);2*1H |
InChI-Schlüssel |
IYDGEZQORQWKJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)CC(=O)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


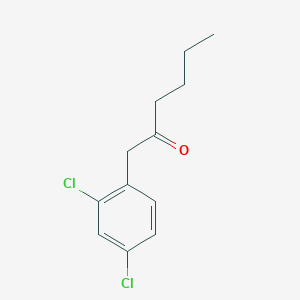
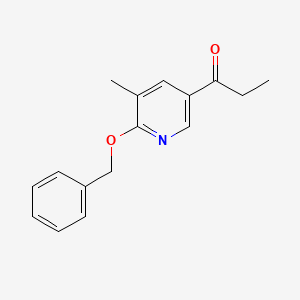
![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid](/img/structure/B15232217.png)

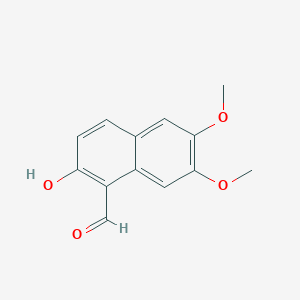

![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid](/img/structure/B15232249.png)
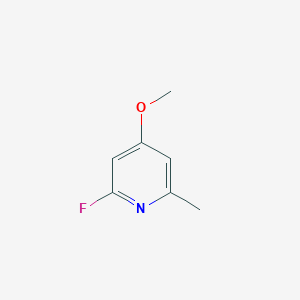
![tert-Butyl((3aS,6aR)-tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B15232258.png)
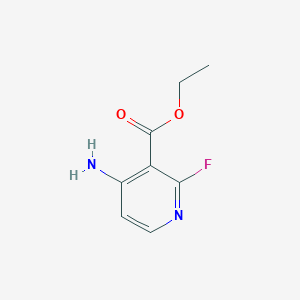
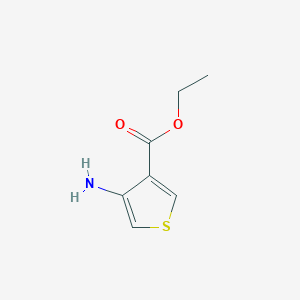


![2,5-Dioxaspiro[3.5]nonan-7-one](/img/structure/B15232303.png)
